9,10-Dihydroxystearic acid, erythro-

Description

Contextualization of Dihydroxy Fatty Acids within Lipid Biochemistry

Dihydroxy fatty acids are oxidized fatty acids characterized by the presence of two hydroxyl groups on their carbon chain. gerli.comnih.gov They are formally derived from a parent fatty acid, in this case, stearic acid, through the addition of these hydroxyl functional groups. nih.gov These compounds are part of a larger family of bioactive lipids known as oxylipins, which also includes mono- and dihydroxy fatty acids, epoxy fatty acids, and other complex structures. themedicalbiochemistrypage.org

The formation of dihydroxy fatty acids can occur through various enzymatic and non-enzymatic pathways. In biological systems, enzymes such as lipoxygenases (LOXs) play a crucial role in their synthesis from polyunsaturated fatty acids. gerli.comnih.gov For instance, certain bacterial 12S-lipoxygenases can produce dihydroxy fatty acids through a double dioxygenation mechanism. nih.govresearchgate.net Non-enzymatic oxidation of unsaturated fatty acids can also lead to the formation of dihydroxy derivatives. embrapa.br 9,10-Dihydroxystearic acid, for example, is recognized as an oxidation product of oleic acid. caymanchem.comlipidmaps.org

Within the broader landscape of lipid biochemistry, dihydroxy fatty acids are recognized as important lipid mediators, participating in a variety of cellular processes. nih.govrsc.org Some are involved in inflammatory responses, while others exhibit anti-inflammatory properties. rsc.org Their presence and concentration can serve as biomarkers for certain biological states or the consumption of specific foods. For instance, 9,10-dihydroxystearic acid has been identified in peanuts. hmdb.ca Furthermore, the analysis of dihydroxy fatty acids preserved in archaeological artifacts has provided insights into the commodities processed in ancient pottery. wiley.comresearchgate.net

Classification and Stereochemical Significance of 9R,10S-Dihydroxy-Stearic Acid

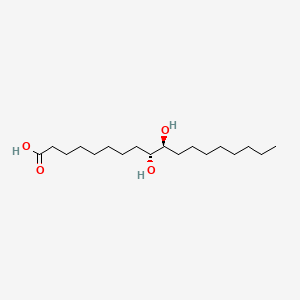

9,10-Dihydroxystearic acid is classified as a long-chain fatty acid, specifically an octadecanoid, as it contains an 18-carbon backbone. lipidmaps.orghmdb.ca The numbers '9' and '10' indicate the positions of the two hydroxyl groups along this carbon chain. nih.govresearchgate.net

The letters 'R' and 'S' in 9R,10S-dihydroxy-stearic acid refer to the specific stereochemistry at the two chiral centers, which are the carbon atoms at the 9th and 10th positions. This designation follows the Cahn-Ingold-Prelog priority rules and describes the three-dimensional arrangement of the atoms around these chiral centers. The stereochemical configuration is crucial as it significantly influences the biological activity and physical properties of the molecule.

Dihydroxy fatty acids like 9,10-dihydroxystearic acid can exist as different stereoisomers. When the two hydroxyl groups are on the same side of the carbon chain in a Fischer projection, it is termed an erythro isomer. Conversely, if they are on opposite sides, it is a threo isomer. The relationship between the 9,10-oxidostearic acids (epoxides) and the resulting 9,10-dihydroxystearic acids determines the final stereochemistry. rsc.org For instance, (+)-threo-9,10-dihydroxystearic acid has been identified in certain species of Claviceps fungi. thegoodscentscompany.com The specific 9R,10S configuration denotes one of the possible threo isomers.

The table below provides an overview of the classification of 9,10-dihydroxystearic acid.

| Category | Classification |

| Chemical Class | Dihydroxy Fatty Acid |

| Carbon Chain Length | Long-chain fatty acid (18 carbons) |

| Parent Compound | Stearic Acid |

| Functional Groups | Two hydroxyl (-OH) groups, one carboxyl (-COOH) group |

| Stereochemistry | Threo (specifically 9R,10S) |

Historical Perspectives and Foundational Discoveries in Dihydroxy Fatty Acid Research

The study of fatty acids and their derivatives has a rich history. Early research in the 20th century laid the groundwork for understanding the fundamental structures of lipids. nih.gov The correct structure of the steroid nucleus, a related lipid class, was deduced through the combined efforts of chemical studies and X-ray crystallography. nih.gov

Investigations into hydroxylated fatty acids gained momentum as analytical techniques advanced. The presence of hydroxyl groups in fatty acid chains was identified in various natural sources, including plants and microorganisms. gerli.com For instance, a series of long-chain vicinal dihydroxy fatty acids were discovered in the seed oil of Cardamine impatiens in the mid-1960s. gerli.com

The stereochemical relationships between the precursor epoxides and the resulting dihydroxy acids, such as the 9,10-dihydroxystearic acids, became a focus of chemical investigation to understand the mechanisms of their formation and to synthesize specific isomers. rsc.org The development of techniques like gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying and quantifying dihydroxy fatty acids in complex mixtures, including archaeological samples. wiley.comresearchgate.net This has allowed researchers to trace the degradation products of monounsaturated fatty acids and infer the original composition of ancient lipids. embrapa.brresearchgate.net More recent research has focused on the biocatalytic synthesis of dihydroxy fatty acids using microbial enzymes, highlighting the ongoing evolution of this field. nih.govresearchgate.net

Propriétés

IUPAC Name |

(9R,10S)-9,10-dihydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189915 | |

| Record name | 9,10-Dihydroxystearic acid, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-32-5 | |

| Record name | 9,10-Dihydroxystearic acid, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydroxystearic acid, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Distribution of Dihydroxy Stearic Acid Isomers

Endogenous Presence in Eukaryotic Organisms

Detection in Animal Species (e.g., Apis cerana, Trypanosoma brucei)

9,10-dihydroxystearic acid has been identified in a range of animal species, from insects to protozoan parasites. For instance, it has been reported to be present in the Eastern honey bee, Apis cerana. medchemexpress.comnih.gov The compound has also been detected in Trypanosoma brucei, the parasite responsible for African trypanosomiasis, indicating its presence within these single-celled eukaryotes. medchemexpress.comnih.gov

Research on honey bees suggests a dietary origin for this compound. A study on winter honey bees indicated that 9,10-dihydroxystearic acid, derived from sporopollenin (B1173437) in pollen, decreased with reduced pollen consumption. researchgate.net In the context of plant-insect interactions, the naturally occurring threo-stereoisomer of 9,10-dihydroxystearic acid has been shown to elicit defense responses in plants. researchgate.net

Occurrence in Plant Tissues and Products

Dihydroxy-stearic acid isomers are significant components of plant structures, particularly in protective layers like the cuticle. The C18 family of cutin monomers often includes derivatives of stearic acid. biocyclopedia.comnih.gov Specifically, 9,10,18-trihydroxystearic acid is a characteristic monomer of C18-cutin. biocyclopedia.comnih.gov

The presence of 9,10-dihydroxystearic acid has been documented in various plants. It is found in the castor bean (Ricinus communis), a member of the Euphorbiaceae family. medchemexpress.commedchemexpress.com It has also been identified in the peanut plant. thegoodscentscompany.comhmdb.ca Furthermore, the (9S,10S)-9,10-dihydroxystearic acid isomer has been reported in Helianthus tuberosus (Jerusalem artichoke).

Studies on Vicia sativa (common vetch) have shown that its microsomal systems can metabolize 9,10-dihydroxystearic acid to its 18-hydroxy derivative, 9,10,18-trihydroxystearic acid. ebi.ac.uk The analysis of wheat (Triticum aestivum) bran and leaves has also revealed the presence of 9,10,18-trihydroxyoctadecanoic acid as a cutin component. ebi.ac.uk

Table 1: Documented Occurrence of 9,10-Dihydroxy-Stearic Acid Isomers in Eukaryotic Organisms

| Species | Isomer/Derivative | Tissue/Context | Reference(s) |

| Apis cerana (Eastern honey bee) | 9,10-dihydroxystearic acid | Endogenous | medchemexpress.comnih.gov |

| Trypanosoma brucei | 9,10-dihydroxystearic acid | Endogenous | medchemexpress.comnih.gov |

| Ricinus communis (Castor bean) | 9,10-dihydroxystearic acid | Plant | medchemexpress.commedchemexpress.com |

| Peanut plant | 9,10-dihydroxystearic acid | Plant | thegoodscentscompany.comhmdb.ca |

| Helianthus tuberosus | (9S,10S)-9,10-dihydroxystearic acid | Plant | |

| Vicia sativa (Common vetch) | 9,10,18-trihydroxystearic acid | Plant cutin | ebi.ac.uk |

| Triticum aestivum (Wheat) | 9,10,18-trihydroxyoctadecanoic acid | Bran and leaf cutin | ebi.ac.uk |

Distribution in Microbial Systems (Bacteria, Fungi, Yeasts)

The formation of hydroxylated stearic acids is a known biotransformation process in various microorganisms, often starting from oleic acid. While much of the research focuses on the production of 10-hydroxystearic acid, there is evidence for the natural occurrence of 9,10-dihydroxystearic acid in certain fungi.

For instance, (+)-threo-9,10-dihydroxystearic acid has been reported to occur in fungi of the Claviceps genus. thegoodscentscompany.com Additionally, the fungus Fusarium oxysporum is known to produce (+)-threo-9,10-dihydroxystearic acid. knapsackfamily.com

The conversion of oleic acid to 10-hydroxystearic acid is more widely documented across different microbial species. Bacteria such as Pseudomonas species and Nocardia rhodochrous are capable of hydrating oleic acid to 10-hydroxystearic acid. gsartor.org Similarly, yeasts like Saccharomyces cerevisiae can also perform this conversion. gsartor.org Some bacteria, like Pseudomonas aeruginosa, can further metabolize oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. nhri.org.tw While these are not 9,10-dihydroxy-stearic acid, they demonstrate the microbial enzymatic machinery capable of hydroxylating the stearic acid backbone.

Table 2: Microbial Production of Dihydroxy-Stearic Acid and Related Compounds

| Microbial Species | Compound Produced | Precursor | Reference(s) |

| Claviceps sp. | (+)-threo-9,10-dihydroxystearic acid | Not specified | thegoodscentscompany.com |

| Fusarium oxysporum | (+)-threo-9,10-dihydroxystearic acid | Not specified | knapsackfamily.com |

| Pseudomonas sp. | 10-hydroxystearic acid | Oleic acid | gsartor.org |

| Nocardia rhodochrous | 10-hydroxystearic acid | Oleic acid | gsartor.org |

| Saccharomyces cerevisiae | 10-hydroxystearic acid | Oleic acid | gsartor.org |

| Pseudomonas aeruginosa | 7,10-dihydroxy-8(E)-octadecenoic acid | Oleic acid | nhri.org.tw |

Positional and Stereoisomeric Variants in Biological Matrices

The hydroxylation of stearic acid can occur at different positions along the carbon chain, and the resulting hydroxyl groups can have different spatial arrangements, leading to a variety of positional and stereoisomers found in nature.

Positional isomers other than the 9,10-dihydroxy variant have been identified. For example, 11,12-dihydroxyeicosanoic acid has been studied, highlighting that hydroxylation is not limited to the C9/C10 positions. cdnsciencepub.com

Stereoisomerism is particularly important for the biological activity of dihydroxy-stearic acids. The threo and erythro forms are the two diastereomers of 9,10-dihydroxystearic acid. The naturally occurring threo-stereoisomer has been shown to induce biological responses in plants. researchgate.net The two optically active forms of threo-12,13-dihydroxystearic acid have also been prepared and studied. cdnsciencepub.com Chromatographic techniques have been instrumental in the resolution of these diastereomers, allowing for the determination of their absolute configurations. aocs.org For instance, the absolute configuration of 9,10-dihydroxystearic acid has been determined through the resolution of its diastereomers. aocs.org The enantioselective hydrolysis of 9,10-epoxystearic acid in higher plants has been shown to exclusively form threo-(9R,10R)-dihydroxystearic acid, confirming the stereospecificity of the enzymatic processes involved. wur.nl

Biosynthesis Pathways and Enzymatic Transformations of Dihydroxy Fatty Acids

Enzymatic Formation from Epoxy Fatty Acid Precursors

A predominant pathway for the synthesis of vicinal diols on fatty acid chains involves a two-step enzymatic process. First, an epoxygenase enzyme introduces an epoxide ring across a double bond, which is subsequently hydrolyzed by an epoxide hydrolase to form the diol.

Soluble epoxide hydrolases (sEH) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. pnas.org In the context of dihydroxy-stearic acid formation, sEH acts on 9,10-epoxystearic acid, the epoxide derivative of oleic acid. nih.govportlandpress.com The enzymatic mechanism involves the trans-addition of a water molecule across the oxirane ring, which results in an inversion of the stereochemical configuration at the carbon atom that is attacked. researchgate.net

Plant-based soluble epoxide hydrolases, particularly from soybean, have been studied extensively. Soybean sEH displays high enantioselectivity, preferentially binding and hydrating the cis-9R,10S-epoxystearic acid enantiomer over the 9S,10R form. nih.govportlandpress.comresearchgate.net The reaction is also highly stereoselective. The water molecule's nucleophilic attack occurs on the oxirane carbon with the (S)-configuration (C-10 in this case), leading to inversion at this center. nih.govportlandpress.com Consequently, the hydrolysis of cis-9R,10S-epoxystearic acid by this mechanism yields threo-9R,10R-dihydroxystearic acid, a naturally occurring metabolite in higher plants. nih.govresearchgate.net The human sEH, encoded by the EPXH2 gene, also contains a well-studied C-terminal domain that transforms epoxides into their corresponding diols. pnas.org

The precursor for diol formation via the hydrolase pathway, 9,10-epoxystearic acid, is itself formed from the epoxidation of oleic acid. This reaction is often catalyzed by cytochrome P450 (P450) monooxygenases. biosynth.comportlandpress.com These enzymes are heme-thiolate proteins that can act as epoxidases on unsaturated fatty acids, incorporating one atom of oxygen from O₂ into the substrate. d-nb.info

In plant microsomes, such as those from Vicia sativa (broad bean), P450 systems have been shown to catalyze the epoxidation of oleic acid. portlandpress.com This reaction exhibits enantioselectivity, producing a mixture of the two cis-epoxide enantiomers, (9R,10S) and (9S,10R), in a ratio of approximately 90:10, respectively. portlandpress.com The resulting (9R,10S)-epoxystearic acid is the preferred substrate for certain downstream enzymes, including specific epoxide hydrolases and other P450 hydroxylases like CYP94A1, which can further hydroxylate the fatty acid at the terminal (ω) position. portlandpress.com

Role of Soluble Epoxide Hydrolase (sEH) in Diol Formation

De Novo Biosynthetic Routes Involving Hydroxylation

Alternative to the epoxidation-hydrolysis pathway, dihydroxy fatty acids can be synthesized through more direct hydroxylation mechanisms. These routes involve enzymes that can introduce hydroxyl groups without forming a stable epoxide intermediate.

Some enzymes known primarily for one function can exhibit catalytic plasticity, performing alternative reactions. A notable example is found in the castor bean (Ricinus communis). The castor Δ9-18:0-ACP desaturase, an enzyme typically responsible for introducing a double bond into stearoyl-ACP, has been shown to possess a secondary dioxygenase activity. osti.gov This dioxygenase function catalyzes the syn-dihydroxylation of the Δ9 double bond of oleoyl-ACP. This direct oxygenation across the double bond results in the formation of a vicinal diol, specifically at the C-9 and C-10 positions. osti.gov This type of reaction, a syn-addition of two hydroxyl groups to a cis-double bond (as in oleic acid), would directly yield an erythro diol, such as 9R,10S-dihydroxy-stearic acid. This pathway represents a direct route to this specific stereoisomer, bypassing the epoxide intermediate and subsequent hydrolysis step. osti.gov

Fatty acid hydratases are another class of enzymes that act on unsaturated fatty acids. wur.nlwiley.com Oleate (B1233923) hydratases (OhyAs) catalyze the addition of a water molecule to the double bond of oleic acid. nih.gov However, this reaction results in the formation of a mono-hydroxy fatty acid, not a diol. Specifically, the hydration of oleic acid by various microorganisms stereoselectively produces 10-hydroxystearic acid. gsartor.org While these enzymes are important for the production of hydroxy fatty acids used as industrial precursors, they are not directly involved in the synthesis of 9,10-dihydroxy-stearic acid. wur.nlnih.gov

Enzymatic reactions that produce hydroxylated fatty acids are characterized by a high degree of regio- and stereospecificity. nih.govnih.gov This precision is fundamental to the synthesis of specific isomers like 9R,10S-dihydroxy-stearic acid. For instance, fatty acid α-hydroxylase (FA2H) is stereospecific for producing (R)-enantiomers of 2-hydroxy fatty acids. nih.govuniprot.org Similarly, the P450 enzymes that hydroxylate fatty acids are known to be highly selective. d-nb.infonih.gov

The stereochemical outcome of diol synthesis is therefore strictly controlled by the specific enzymes involved. As detailed, the hydrolysis of a cis-9R,10S-epoxide by a soluble epoxide hydrolase typically yields a threo-9R,10R-diol. nih.govresearchgate.net In contrast, the direct dioxygenase activity of a desaturase on cis-oleic acid is proposed to result in a syn-addition, yielding an erythro diol like 9R,10S-dihydroxy-stearic acid. osti.gov This highlights how different enzymatic pathways can lead to distinct stereoisomers of the same core molecule.

Table 1: Key Enzymes in the Biosynthesis of 9,10-Dihydroxy-stearic Acid and Related Compounds

| Enzyme Class | Specific Enzyme Example | Substrate | Reaction Type | Product Stereochemistry |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | P450 from Vicia sativa | Oleic Acid | Epoxidation | (9R,10S)-Epoxystearic acid (major enantiomer) portlandpress.com |

| Soluble Epoxide Hydrolase (sEH) | Soybean sEH | cis-9R,10S-Epoxystearic Acid | Hydrolysis (trans-addition) | threo-9R,10R-Dihydroxystearic acid nih.govresearchgate.net |

| Fatty Acid Desaturase | Castor Δ9-18:0-ACP Desaturase | Oleoyl-ACP | Dioxygenation (syn-addition) | 9,10-Diol (erythro configuration implied, e.g., 9R,10S-DHSA) osti.gov |

| Oleate Hydratase | OhyA from S. maltophilia | Oleic Acid | Hydration | 10-Hydroxystearic acid nih.govgsartor.org |

Role of Hydratases in Unsaturated Fatty Acid Conversion

Microbial Bioconversion Strategies for Dihydroxy Fatty Acid Production

The production of dihydroxy fatty acids, including 9,10-dihydroxystearic acid, through microbial bioconversion presents a promising alternative to traditional chemical synthesis. This approach leverages the catalytic capabilities of microorganisms and their enzymes to perform specific hydroxylation reactions on fatty acid substrates.

Recombinant microbial systems, particularly the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, are widely employed as hosts for the production of dihydroxy fatty acids. mdpi.combmbreports.org These microorganisms are favored due to their well-understood genetics, rapid growth, and established tools for genetic manipulation. mdpi.com The strategy typically involves introducing genes encoding specific fatty acid-modifying enzymes from other organisms into these hosts. d-nb.inforesearchgate.net

For instance, the synthesis of 9,10-dihydroxyhexadecanoic acid, a related vicinal diol, was demonstrated in E. coli. d-nb.inforesearchgate.net This was achieved by the co-expression of three heterologous enzymes: a fatty acid desaturase (FAD) from Saccharomyces cerevisiae, an epoxygenase (EPOX) from Stokasia laevis, and an epoxide hydrolase (EH) from Caenorhabditis elegans. d-nb.inforesearchgate.net The genes, once codon-optimised for expression in E. coli, were cloned into a pET vector system. d-nb.inforesearchgate.net The bioconversion was performed in vitro using the whole cell lysates of the induced recombinant E. coli cultures. d-nb.inforesearchgate.net The pathway involves the desaturation of a saturated fatty acid, followed by epoxidation of the double bond and subsequent hydrolysis of the epoxide to form the diol. researchgate.net

Similarly, various fatty acid hydratases (FAHs), which catalyze the addition of water to a double bond, have been expressed in E. coli to produce hydroxy fatty acids. nih.govmdpi.com For example, an oleate hydratase from Stenotrophomonas nitritireducens expressed in E. coli was used to convert oleic acid into 10-hydroxystearic acid. mdpi.com While this produces a monohydroxy fatty acid, it demonstrates the potential of using recombinant E. coli for specific hydroxylation steps that could be part of a multi-step enzymatic cascade to produce dihydroxy fatty acids. nih.govmdpi.com

In Saccharomyces cerevisiae, cytochrome P450 monooxygenases from the sophorolipid-producing yeast Starmerella bombicola have been expressed to study their hydroxylation activity. nih.gov Specifically, CYP52M1 was shown to oxidize C16 to C20 fatty acids, including oleic acid, at the terminal (ω) and sub-terminal (ω-1) positions. nih.gov This highlights the utility of recombinant yeast systems in producing hydroxylated fatty acids, which are precursors for various applications. nih.gov

Table 1: Examples of Recombinant Microbial Systems for Hydroxy Fatty Acid Production

| Host Organism | Enzyme(s) Expressed | Substrate | Product | Key Finding |

|---|---|---|---|---|

| Escherichia coli | Fatty Acid Desaturase (FAD), Epoxygenase (EPOX), Epoxide Hydrolase (EH) | 9-Hexadecenoic acid | 9,10-Dihydroxyhexadecanoic acid | Successful in vitro synthesis of a vicinal diol using a three-enzyme cocktail from mixed cell lysates. researchgate.net |

| Escherichia coli | Oleate Hydratase from Stenotrophomonas nitritireducens | Oleic Acid (30 g) | 10-Hydroxystearic Acid (31.5 g) | High conversion of oleic acid to 10-HSA achieved in 4 hours using whole cells. mdpi.com |

| Saccharomyces cerevisiae | Cytochrome P450 (CYP52M1) from Starmerella bombicola | Oleic Acid | ω- and ω-1 Hydroxy Fatty Acids | Demonstrated substrate preference of CYP52M1 for oleic acid over other C18 fatty acids. nih.gov |

To enhance the yield and efficiency of dihydroxy fatty acid production, various genetic engineering and metabolic pathway optimization strategies are applied to the bioproduction hosts. mdpi.comresearchgate.net These strategies aim to increase the flux of carbon towards the desired product and prevent its degradation or diversion into competing metabolic pathways. researchgate.net

Key optimization strategies in hosts like E. coli and yeast include:

Increasing Precursor Supply: Overexpression of key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC), can redirect carbon flux towards the synthesis of fatty acid precursors like malonyl-CoA. mdpi.comresearchgate.net

Blocking Competing Pathways: Inactivating genes involved in fatty acid degradation, such as those in the β-oxidation cycle, prevents the breakdown of the final product and its intermediates. researchgate.net Similarly, knocking out fatty acyl-CoA synthetases (FAA) can prevent the reactivation of free fatty acids, thereby increasing the available pool for modification. researchgate.net

Enhancing Enzyme Expression and Activity: Heterologous genes are often codon-optimised for the specific expression host to ensure efficient translation and protein folding. researchgate.net For instance, the genes for FAD, EPOX, and EH used for 9,10-dihydroxyhexadecanoic acid synthesis were codon-optimised for E. coli. researchgate.net

Co-expression of Pathway Enzymes: The assembly of multiple enzymes in a single host can create a synthetic pathway. In plant metabolic engineering, which shares principles with microbial engineering, co-expression of a fatty acid hydroxylase (like RcFAH12) with a diacylglycerol acyltransferase (DGAT) has been shown to dramatically increase the accumulation of hydroxy fatty acids in seed oil, from 17% to nearly 30%. bmbreports.orgnih.gov This demonstrates the importance of engineering downstream steps to incorporate the modified fatty acid into complex lipids. nih.gov

These genetic modifications are crucial for developing microbial strains capable of producing dihydroxy fatty acids at commercially viable titers. researchgate.net For example, engineering Yarrowia lipolytica, another yeast host, by disrupting genes involved in nonpolar lipid assembly and expressing a thioesterase from E. coli led to an 11-fold improvement in fatty acid production. researchgate.net

Recombinant Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae)

Non-Enzymatic and Chemical Oxidation Pathways

Beyond enzymatic routes, dihydroxy fatty acids can also be formed through non-enzymatic chemical processes, primarily involving the oxidation of unsaturated fatty acids like oleic acid.

Autoxidation is the spontaneous oxidation of compounds in the presence of air (oxygen). When oleic acid undergoes autoxidation, a complex mixture of products is formed, including derivatives of 9,10-dihydroxystearic acid. rsc.org The process is generally slow at room temperature but can be accelerated by catalysts or higher temperatures. rsc.org

A detailed study on the autoxidation of oleic acid revealed that in the absence of a catalyst, the process yields derivatives of both the threo and erythro forms of 9,10-dihydroxystearic acid. rsc.org At room temperature, the oxidation is extremely slow, and after two years, only small amounts of peroxides, keto-acids, and other oxidation products are formed, with very little dihydroxystearic acid. rsc.org However, when the process is accelerated, for example in the presence of a cobalt catalyst, the primary products are conjugated unsaturated keto-acids, epoxides, and cleavage products, with a low yield of dihydroxystearic acid. rsc.org The formation of dihydroxystearic acid becomes more significant during non-catalytic autoxidation at elevated temperatures. rsc.org

Table 2: Product Distribution in Oleic Acid Autoxidation (28 days)

| Condition | Peroxides | Epoxide | Dihydroxystearic Acid | Conjugated Keto-acids | Other Oxo-acids | Cleavage Products |

|---|---|---|---|---|---|---|

| Room Temp (on filter paper) | 2-3% | ~0% | Low | ~4% | ~8% | Low |

| Room Temp (+0.5% Cobalt) | Low | Appreciable | Very Little | ~15% | Appreciable | Appreciable |

Data sourced from a quantitative study on oleic acid autoxidation. rsc.org

Temperature significantly influences the rate and outcome of oleic acid oxidation. Studies conducted at 49°C and 78°C show that the general pattern of oxidation is similar to that observed at room temperature, but the reaction proceeds much faster. rsc.org

In non-catalytic experiments at these higher temperatures, peroxides initially accumulate and then their concentration declines as other products form. rsc.org A key observation in the non-catalytic thermal oxidation of oleic acid is the formation of a mixture of the two stereoisomeric forms of 9,10-dihydroxystearic acid (the lower-melting threo form, m.p. 95°C, and the higher-melting erythro form, m.p. 132°C). rsc.org This is a notable difference compared to the autoxidation of elaidic acid (the trans-isomer of oleic acid), which primarily yields the higher-melting erythro-form. rsc.org

During non-catalytic oxidation at 78°C, the concentration of combined dihydroxystearic acid from oleic acid remained below 7% after 8 days. rsc.org In contrast, under similar conditions, elaidic acid produced over 27% dihydroxystearic acid, indicating that the stereochemistry of the initial double bond influences the reaction pathway and product yield. rsc.org The presence of catalysts like cobalt during thermal oxidation tends to increase the formation of fission products, such as nonanoic and azelaic acids, more so from oleic acid than from elaidic acid. rsc.org

Metabolic Fates and Catabolic Processes of Dihydroxy Fatty Acids

Subsequent Transformations of Dihydroxylated Structures

Once formed, 9,10-DHSA is not metabolically inert. It can undergo further enzymatic modifications, including chain shortening through oxidation or esterification into various lipid classes, which alters its function and localization within the cell.

While the classical β-oxidation pathway in mitochondria is primarily geared towards saturated and unsaturated fatty acids, modified fatty acids like diols undergo alternative or adapted catabolic processes. Research in the yeast Saccharomyces cerevisiae provides a model for the degradation of dihydroxy fatty acids. Studies on the biotransformation of C14 erythro-dihydroxy fatty acids demonstrated their metabolism into shorter-chain C12 and C10 dihydroxy fatty acids. researchgate.net This chain-shortening process is indicative of a β-oxidation-like mechanism capable of processing fatty acids with mid-chain hydroxyl groups. researchgate.net

Another significant catabolic fate for 9,10-dihydroxystearic acid is oxidative cleavage. This process breaks the carbon-carbon bond between the two hydroxyl groups. Catalytic oxidation of 9,10-DHSA can yield smaller, dicarboxylic, and monocarboxylic acids. mdpi.com The primary products of this cleavage are azelaic acid (a nine-carbon dicarboxylic acid) and pelargonic acid (a nine-carbon monocarboxylic acid). mdpi.comd-nb.info This reaction provides a biological route to produce these valuable organic compounds, which have applications in various industries, including cosmetics and polymer synthesis. mdpi.comd-nb.info Further oxidation can also lead to the formation of other smaller acids like suberic acid and caprylic acid. mdpi.com

| Catabolic Process | Precursor | Key Products | Biological System/Catalyst | Reference |

| β-Oxidation-like Degradation | erythro-7,8-dihydroxy(7,8-2H2)tetradecanoic acid (C14) | 5,6-dihydroxy(5,6-2H2)dodecanoic acid (C12), 3,4-dihydroxy(3,4-2H2)decanoic acid (C10) | Saccharomyces cerevisiae | researchgate.net |

| Oxidative Cleavage | 9,10-Dihydroxystearic acid | Azelaic acid, Pelargonic acid | Supported Au, Pd, and PdAu nanoparticle-based catalysts | mdpi.com |

9,10-dihydroxystearic acid can be incorporated into neutral and polar lipid classes through esterification. The carboxyl group of 9,10-DHSA can be esterified with alcohols, a reaction that can be catalyzed by lipases to produce wax esters. udl.cat For example, the esterification of 9,10-DHSA with monohydric alcohols like 1-octanol (B28484) has been demonstrated. globalauthorid.com

A particularly significant class of lipids formed through esterification are the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). nih.gov These are a novel class of endogenous lipids with anti-inflammatory and anti-diabetic properties. biorxiv.org In FAHFAs, a hydroxy fatty acid is ester-linked to another fatty acid. Research on the related 9-hydroxystearic acid (9-HSA) in colon cancer cells has shown that it is sequestered into FAHFAs. nih.gov This process may serve as a protective mechanism for the cells, as free 9-HSA can have pro-apoptotic effects. nih.gov While not directly demonstrated for the 9R,10S-dihydroxy species, this pathway highlights a crucial metabolic fate for hydroxylated fatty acids, converting them into complex signaling lipids. nih.gov

β-Oxidation Pathways (General Fatty Acid Metabolism Context)

Role as End-Products of Bioactive Lipid Mediator Metabolism

Dihydroxy fatty acids are often the terminal, or near-terminal, products of metabolic pathways that process unsaturated fatty acids. The primary route for the formation of 9,10-DHSA in biological systems is the cytochrome P450 (CYP) epoxygenase pathway. mdpi.comwiley.com

This pathway involves two main steps:

Epoxidation: An unsaturated fatty acid, such as oleic acid, is metabolized by a CYP enzyme to form an epoxide. In the case of oleic acid, this results in 9,10-epoxystearic acid. thegoodscentscompany.com

Hydrolysis: The resulting epoxide is then hydrolyzed by a soluble epoxide hydrolase (sEH) enzyme, which opens the epoxide ring to form the vicinal diol, 9,10-dihydroxystearic acid. researchgate.netmdpi.com

Because the hydrolysis by sEH often leads to metabolites with diminished or altered biological activity compared to their parent epoxides, dihydroxy fatty acids like 9,10-DHSA are generally considered end-products of this pathway. mdpi.com Their formation represents a key step in the deactivation and clearance of the more reactive epoxy fatty acids. researchgate.net

Tissue-Specific and Cell-Type-Dependent Metabolic Profiles

The metabolism of 9,10-DHSA and related lipids is not uniform throughout the body and exhibits significant variation based on tissue type and cellular context. jackwestin.com

Studies have demonstrated the conversion of oleic acid into 9,10-dihydroxystearic acid in human hepatic cancer (HepG2) cells, highlighting the liver as a key site for this metabolic conversion. caymanchem.comlipidmaps.orglipidmaps.org Microsomal fractions from liver have been shown to facilitate the oxidation of oleic acid to its epoxide, the precursor of 9,10-DHSA. thegoodscentscompany.com

Adipose tissue is another critical site for the metabolism of hydroxylated fatty acids and their esters, FAHFAs. Research in mice has revealed tissue-specific and sex-dependent differences in FAHFA levels. biorxiv.org For instance, female mice show higher levels of FAHFAs in perigonadal white adipose tissue (pgWAT), subcutaneous white adipose tissue (scWAT), and brown adipose tissue (BAT) compared to males. biorxiv.org These differences were inversely related to the expression of ADTRP, a FAHFA hydrolase, suggesting that local regulation of FAHFA degradation contributes to these tissue-specific profiles. biorxiv.org In contrast, no significant sex differences in FAHFA levels were observed in plasma and liver, indicating that the metabolic control is highly localized to specific adipose depots. biorxiv.org

Furthermore, some dihydroxy fatty acids have been identified as important signaling molecules in thermogenic tissues. For example, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME), a linoleic acid metabolite, increases fatty acid uptake into brown adipocytes. frontiersin.org This suggests that the production and metabolism of dihydroxy fatty acids within specific tissues like BAT can have direct functional consequences on energy balance. frontiersin.org

Mechanistic Biological Investigations of Dihydroxy Stearic Acid

Cellular and Molecular Signaling Mechanisms

9,10-dihydroxystearic acid (DHSA) is an oxidation product of oleic acid that has been investigated for its ability to interact with and activate members of the peroxisome proliferator-activated receptor (PPAR) family. caymanchem.comglpbio.com PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid and glucose metabolism. mdpi.comnih.gov There are conflicting reports regarding which specific PPAR isoform is targeted by DHSA.

Several sources report that 9,10-dihydroxystearic acid activates PPARα in CV-1 cells at concentrations between 50 and 100 µM. caymanchem.comglpbio.comlipidmaps.orgnetascientific.comlipidmaps.org PPARα is a key regulator of fatty acid catabolism, and its activation is a common mechanism for lipid-lowering drugs. mdpi.comnih.gov

Conversely, a study investigating the effects of DHSA on glucose metabolism in KKAy diabetic mice found no activation of PPARα in CV-1 cells. nih.gov The same study, however, reported that while concentrations of 5-20 µM did not activate PPAR-gamma (PPARγ), concentrations of 50-100 µM did activate PPARγ in a dose-dependent manner. nih.govmedchemexpress.com This activation was noted to be significantly lower than that induced by the potent PPARγ agonist, rosiglitazone. nih.gov The study concluded that the observed improvements in glucose tolerance and insulin (B600854) sensitivity might be linked to the activation of PPARγ. nih.gov This discrepancy highlights the need for further research to clarify the specific nuclear receptor interactions of 9,10-dihydroxystearic acid.

Summary of 9,10-Dihydroxystearic Acid (DHSA) Activity on PPAR Isoforms

Reported findings on the activation of Peroxisome Proliferator-Activated Receptors (PPARs) by DHSA in CV-1 cells.

| PPAR Isoform | Concentration (µM) | Observed Activity | Source Citation |

|---|---|---|---|

| PPARα | 50 - 100 | Activation reported | caymanchem.comlipidmaps.orgnetascientific.com |

| PPARα | Not Specified | No activation reported | nih.govmedchemexpress.com |

| PPARγ | 5 - 20 | No activation | nih.govmedchemexpress.com |

| PPARγ | 50 - 100 | Dose-dependent activation | nih.govmedchemexpress.com |

The primary reported mechanism for the modulation of intracellular signaling by 9,10-dihydroxystearic acid is through the activation of PPARs. nih.gov By binding to these nuclear receptors, DHSA can influence the expression of a multitude of genes involved in metabolic signaling. mdpi.comnih.gov The activation of PPARγ, as suggested by studies on KKAy mice, implies a downstream modulation of signaling cascades related to insulin sensitivity and glucose uptake. nih.gov

While long-chain fatty acids are known to act as signaling molecules that can influence various pathways, such as those involving protein kinase C (PKC) and NF-κB, specific studies detailing the direct impact of 9,10-DHSA on these particular cascades are limited. frontiersin.org The observed biological effects, such as improved insulin sensitivity, strongly suggest an influence on the insulin signaling pathway, likely as a consequence of PPARγ activation. nih.gov

Interaction and Activation of Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor Alpha, PPARα)

Roles in Lipid Homeostasis and Metabolism Regulation

As a metabolite of oleic acid, 9,10-dihydroxystearic acid is intrinsically linked to lipid metabolism. caymanchem.comlipidmaps.org It is classified as a long-chain fatty acid and an octadecanoid lipid molecule. nih.govhmdb.ca Its formation has been observed in human hepatic cancer HepG2 cells from oleic acid. caymanchem.comglpbio.comlipidmaps.org

The role of 9,10-DHSA in metabolic regulation has been demonstrated in animal studies. In a study using KKAy diabetic mice, a high-fat diet containing 4% DHSA led to significant metabolic improvements over five to six weeks. nih.gov These mice exhibited lower body weight compared to controls, improved glucose tolerance, and enhanced insulin sensitivity. caymanchem.comnih.gov These effects underscore its potential role in regulating both lipid and glucose homeostasis, likely through its action as a PPAR ligand. nih.govnih.gov

Metabolic Effects of 4% DHSA Diet in KKAy Mice

Summary of key findings from a study investigating the metabolic impact of a 9,10-dihydroxystearic acid-supplemented diet.

| Parameter | Observation in 4% DHSA Group | Source Citation |

|---|---|---|

| Body Weight | Significantly lower than corn oil diet group | nih.gov |

| Glucose Tolerance Test | Significantly lower blood glucose at 0.5h and 1h | nih.gov |

| Insulin Sensitivity Test | Significantly lower blood glucose at 0.5h and 1h post-injection, indicating higher sensitivity | nih.gov |

Impact on Membrane Structure and Dynamics at the Molecular Level

The structure of dihydroxystearic acid, with its long hydrophobic hydrocarbon chain and polar hydroxyl groups, suggests it can interact with and integrate into biological membranes. cymitquimica.com Fatty acids are known to incorporate into membranes and can influence their structural properties and dynamics, such as membrane fluidity and phase organization. laminarpharma.com

The specific stereochemistry of dihydroxystearic acid isomers is expected to influence their interaction with membranes. For instance, the threo isomer of 9,10-dihydroxystearic acid, where the hydroxyl groups are on opposite sides of the carbon chain, is noted for its unique structure that allows it to interact with biological membranes and is of interest for studying their dynamic properties. cymitquimica.commedchemexpress.com However, the 9R,10S configuration corresponds to an erythro isomer, where the hydroxyl groups are on the same side. While it is established that fatty acids can alter membrane characteristics, detailed molecular-level studies focusing specifically on the impact of the 9R,10S-erythro isomer on membrane structure and dynamics are not extensively documented. laminarpharma.com

Involvement in Cellular Stress Responses and Regulatory Pathways

Direct evidence linking 9R,10S-dihydroxy-stearic acid to specific cellular stress responses is limited. However, its reported activity as a PPAR agonist provides a potential mechanism for such involvement. nih.gov PPAR activation is known to contribute to neuroprotection through anti-inflammatory and antioxidative actions, which are critical cellular stress response pathways. mdpi.com Therefore, it can be inferred that 9,10-DHSA may have the potential to modulate these pathways via its interaction with PPARs.

Investigations into the antiproliferative activity of related compounds have shown that silylated derivatives of 9,10-dihydroxystearic acid did not exhibit significant anticancer activity against a panel of human tumor cell lines. nih.gov This is in contrast to derivatives of 9-hydroxystearic acid, which did show such activity. nih.gov This suggests that 9,10-DHSA may not be directly involved in the specific cell cycle regulatory pathways that inhibit proliferation and that its biological activity profile differs from that of other related oxidized fatty acids. vulcanchem.com

Stereochemical Specificity in Biological Recognition and Activity

The stereochemistry of oxidized fatty acids is a critical determinant of their biological activity. vulcanchem.com The designation 9R,10S-dihydroxy-stearic acid specifies a precise three-dimensional arrangement of the hydroxyl groups, corresponding to an erythro configuration. This particular stereoisomer arises from the cis-hydroxylation of oleic acid. nih.gov

The importance of stereochemistry is well-established for related compounds. For example, studies comparing enantiomers of 9-hydroxystearic acid (9-HSA) revealed significant differences in their antiproliferative effects, with the (R)-enantiomer showing greater activity. vulcanchem.com Similarly, the distinction between erythro and threo isomers, which differ in the relative orientation of their hydroxyl groups, influences their physical properties and biological interactions, such as with cell membranes. cymitquimica.com

While the principle of stereochemical specificity is fundamental in biological systems, comparative studies that directly evaluate the biological recognition and activity of 9R,10S-dihydroxy-stearic acid against its other stereoisomers (e.g., the 9S,10R enantiomer or the threo diastereomers) are not detailed in the available literature. Such studies would be essential to fully elucidate the structure-activity relationship for this compound.

Synthetic Methodologies for Research and Analogue Generation

Chemoenzymatic Synthesis of Stereospecific Dihydroxy Fatty Acids

Chemoenzymatic methods combine the high selectivity of biological catalysts with the efficiency of chemical reactions, offering a sustainable and effective route to chiral molecules like 9R,10S-dihydroxy-stearic acid. A key strategy involves the lipase-mediated epoxidation of oleic acid, followed by hydrolysis of the resulting epoxide. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym® 435) can catalyze the self-epoxidation of oleic acid using hydrogen peroxide. rsc.orgnih.gov The epoxide intermediate is then hydrolyzed in situ to yield threo-9,10-dihydroxystearic acid, which can be selectively crystallized from the reaction mixture. rsc.orgnih.gov This chemoenzymatic process has been optimized to produce yields as high as 72%. rsc.org

Another approach utilizes P450 monooxygenases for the selective hydroxylation of fatty acids. nih.gov Engineered P450 enzymes can introduce hydroxyl groups at specific positions on the stearic acid backbone, which can then be further manipulated chemically. nih.gov Combining enzymatic epoxidation with subsequent hydrolysis using hot water has also been shown to be an effective method for preparing 9,10-dihydroxystearic acid from oleic acid, achieving yields of 55%. udl.cat These methods are advantageous as they often proceed under mild conditions and can reduce the reliance on hazardous reagents.

Total Chemical Synthesis Approaches for 9R,10S-Dihydroxy-Stearic Acid

Total chemical synthesis offers precise control over stereochemistry, which is essential for producing specific stereoisomers of dihydroxy-stearic acid. The Sharpless asymmetric dihydroxylation is a powerful and widely used method for this purpose. wikipedia.org This reaction converts an alkene, such as oleic acid, into a vicinal diol with a predictable and high degree of enantioselectivity. wikipedia.orgorganic-chemistry.org The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a stoichiometric oxidant (like potassium ferricyanide) and a chiral ligand derived from quinine (B1679958) alkaloids. organic-chemistry.orgalfa-chemistry.com

The choice of the chiral ligand dictates the stereochemical outcome. wikipedia.org

AD-mix-α , which contains the ligand (DHQ)₂PHAL , typically yields the (9S,10R)-diol from a trans-alkene.

AD-mix-β , containing the ligand (DHQD)₂PHAL , produces the corresponding (9R,10S)-diol. wikipedia.org

This method's reliability and high enantioselectivity make it a cornerstone for accessing specific stereoisomers of 9,10-dihydroxystearic acid for research. Another well-established chemical route involves the hydroxylation of oleic acid using reagents like performic acid (generated in situ from formic acid and hydrogen peroxide) or potassium permanganate. orgsyn.orgoc-praktikum.degoogle.com While effective, these methods often produce racemic or diastereomeric mixtures that require further purification or resolution. orgsyn.orgoc-praktikum.de

| Synthetic Approach | Key Reagents/Enzymes | Typical Product | Key Advantages |

| Chemoenzymatic | Lipase (e.g., Novozym® 435), H₂O₂ | threo-9,10-dihydroxystearic acid | Mild conditions, sustainability. rsc.orgnih.gov |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (cat.), (DHQD)₂PHAL, K₃Fe(CN)₆ | (9R,10S)-dihydroxy-stearic acid | High stereocontrol and enantioselectivity. wikipedia.orgorganic-chemistry.org |

| Classical Oxidation | HCOOH/H₂O₂ or KMnO₄ | Racemic/diastereomeric mixture of 9,10-dihydroxystearic acid | Readily available and inexpensive reagents. orgsyn.orgoc-praktikum.de |

Development of Analogues and Derivatives for Structure-Activity Relationship Studies

To understand which structural features of 9R,10S-dihydroxy-stearic acid are essential for its biological effects, scientists synthesize and test a variety of analogues. mdpi.com These structure-activity relationship (SAR) studies are critical for identifying the most potent and selective compounds for potential therapeutic development. mdpi.comescholarship.org

Synthesis of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a recently discovered class of bioactive lipids where a hydroxyl group of a hydroxy fatty acid is esterified to another fatty acid. acs.orgacs.orgresearchgate.net These molecules have demonstrated anti-inflammatory and anti-diabetic properties. mdpi.comnih.gov The synthesis of FAHFAs can be accomplished through the esterification of a hydroxy fatty acid with an activated fatty acid (such as an acyl chloride) or through enzyme-catalyzed reactions. mdpi.comacs.org For example, lipases like Candida antarctica lipase A (CalA) have been used to catalyze the esterification between a hydroxy stearic acid and another fatty acid like palmitic acid or oleic acid. acs.orgacs.org This enzymatic approach is favored for its potential scalability and environmental friendliness. acs.orgacs.org

Stereoselective Synthesis of FAHFAs and Other Derivatives

The biological activity of FAHFAs can be highly dependent on their absolute stereochemistry. nih.gov Initial studies often used racemic mixtures, but stereoselective synthesis is necessary to determine the activity of individual enantiomers. nih.gov A modular synthetic approach allows for the creation of various enantiopure FAHFAs. nih.gov This typically involves first synthesizing an enantiopure hydroxy fatty acid, such as R-9-hydroxystearic acid, and then coupling it with a desired fatty acid. nih.gov This strategy has been crucial in identifying that the R-isomer of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid) is the naturally occurring and more active form. nih.gov

Beyond FAHFAs, other derivatives are synthesized for SAR studies, including analogues with:

Varying chain lengths in either the fatty acid or hydroxy fatty acid component. mdpi.com

Different ester linkage positions along the hydroxy fatty acid chain. mdpi.com

Modified functional groups to probe interactions with biological targets and alter metabolic stability.

These synthetic efforts provide a library of compounds that help to map the structural requirements for the anti-inflammatory and insulin-sensitizing effects of this lipid family. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification

Mass Spectrometry-Based Methods

Mass spectrometry (MS) stands as a cornerstone for the analysis of 9R,10S-dihydroxy-stearic acid, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, MS-based methods provide robust platforms for both qualitative and quantitative assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for profiling fatty acids, including dihydroxy derivatives like 9R,10S-dihydroxy-stearic acid. rsc.org However, due to the low volatility and polar nature of dihydroxy fatty acids, chemical derivatization is a mandatory step prior to GC analysis. rsc.orgd-nb.info A common derivatization strategy involves silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. oup.comnih.govresearchgate.net Another approach is the preparation of pentafluorobenzyl (PFB) esters, which also enhances volatility and allows for sensitive detection using electron capture negative-ion chemical ionization. nih.gov

The mass spectrum of the derivatized 9,10-dihydroxystearic acid provides critical structural information. For the TMS derivative, electron ionization (EI) leads to characteristic fragmentation patterns. oup.com The cleavage of the carbon-carbon bond between the two silylated hydroxyl groups is a key fragmentation pathway, yielding diagnostic ions that confirm the positions of the original hydroxyl groups. For example, the TMS derivative of methyl 9,10-dihydroxystearate (B1259267) produces prominent fragment ions at a mass-to-charge ratio (m/z) of 215 and 259. oup.com These fragments are instrumental in distinguishing it from other positional isomers.

GC-MS analysis has been successfully applied to identify 9,10-dihydroxystearic acid in various samples, including extracts from castor seeds. oup.com The technique's high resolution and reproducibility make it excellent for both qualitative identification and quantitative profiling of fatty acids in complex mixtures. rsc.org

Table 1: GC-MS Fragmentation Data for Derivatized 9,10-Dihydroxystearic Acid

| Derivative | Key Fragment Ions (m/z) | Structural Significance | Reference |

| Methyl ester, di-TMS ether | 474 (M+) | Molecular ion of the derivatized molecule. | oup.com |

| Methyl ester, di-TMS ether | 259 | Fragment containing the carboxyl group from cleavage between C9 and C10. | oup.com |

| Methyl ester, di-TMS ether | 215 | Fragment containing the methyl end of the fatty acid chain from cleavage between C9 and C10. | oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Lipidomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a central technique for the analysis of dihydroxy fatty acids, including 9R,10S-dihydroxy-stearic acid, within the field of lipidomics. jsbms.jpnih.gov This method offers high sensitivity and specificity, making it suitable for both targeted and untargeted analyses of lipids in complex biological samples like plasma, tissues, and cells. nih.govwayne.edunih.gov

In targeted lipidomics, LC-MS/MS is used to quantify known dihydroxy fatty acids with high precision. jsbms.jpresearchgate.net This is often achieved using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer, which provides excellent sensitivity with detection limits that can reach the picomolar to nanomolar range. jsbms.jpnih.gov For instance, a targeted LC-MS/MS method was developed to quantify 45 different fatty acid metabolites, including dihydroxy fatty acids, in mouse feces, plasma, and tissues. jsbms.jpresearchgate.net

Untargeted lipidomics, on the other hand, aims to comprehensively profile all detectable lipids in a sample to identify changes in response to stimuli or disease. nih.govacs.orgresearchgate.net High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) instruments, are typically used for these studies. nih.govacs.orgrsc.org Untargeted approaches have successfully identified and profiled a wide range of lipids, including dihydroxy fatty acids, in samples like human plasma and various mouse tissues. nih.govrsc.org These studies have revealed that dihydroxy fatty acids can be found esterified in complex lipids and that their profiles can be altered by factors like diet and oxidative stress. nih.govnih.gov LC-MS/MS is often more efficient for analyzing non-derivatized fatty acids compared to GC-MS. nih.gov

Electrospray Ionization and Collision-Induced Dissociation for Structural Elucidation

Electrospray ionization (ESI) is the most common ionization source used in the LC-MS analysis of dihydroxy fatty acids. nih.gov For these compounds, ESI is typically performed in the negative ion mode, which readily deprotonates the carboxylic acid group to form the [M-H]⁻ molecular ion. For 9,10-dihydroxystearic acid, this characteristic ion is observed at an m/z of 315.2. This initial mass measurement provides the molecular weight of the compound.

Structural elucidation is achieved through tandem mass spectrometry (MS/MS), most commonly using collision-induced dissociation (CID). During CID, the [M-H]⁻ precursor ion is fragmented by collision with an inert gas. The resulting product ions provide information about the molecule's structure. For 9,10-dihydroxystearic acid, the fragmentation patterns include the loss of water molecules and characteristic cleavages along the fatty acid chain, which can help to confirm the identity and structure of the analyte. While traditional CID provides some structural information, it can be challenging to distinguish between positional and stereoisomers as they often produce identical fragmentation spectra. sciex.com

Table 2: ESI-MS/MS Parameters for 9,10-Dihydroxystearic Acid Analysis

| Parameter | Typical Setting | Observation | Reference |

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) | Forms the [M-H]⁻ ion. | |

| Precursor Ion (m/z) | 315.2 | Corresponds to [C₁₈H₃₅O₄]⁻. | |

| Fragmentation | Collision-Induced Dissociation (CID) | Yields product ions for structural confirmation. | |

| Key Fragments | Loss of H₂O, chain cleavage | Helps in identifying the dihydroxy fatty acid structure. |

Lipidomics Profiling for Comprehensive Dihydroxy Fatty Acid Analysis

Lipidomics aims to provide a comprehensive analysis of the entire lipid profile (the lipidome) within a biological system. wayne.edu This systems-level approach is crucial for understanding the complex roles of lipids in health and disease. Dihydroxy fatty acids, as a class of fatty acyl lipids, are an important component of the lipidome and are routinely analyzed in lipidomics studies. wayne.eduwayne.edu

Comprehensive analysis of dihydroxy fatty acids is achieved through a combination of targeted and untargeted lipidomics strategies. nih.govacs.org Untargeted lipidomics uses high-resolution LC-MS to screen for a wide array of lipids, allowing for the discovery of novel or unexpected changes in dihydroxy fatty acid profiles. acs.orgrsc.org This approach has been used to show that the lipid corona of nanoparticles reflects the diversity of plasma lipids, including various dihydroxy fatty acids. rsc.org

Targeted lipidomics provides precise quantification of a predefined set of lipids, including specific dihydroxy fatty acids. nih.govwayne.edu These methods are highly sensitive and are used to validate findings from untargeted studies or to measure specific biomarkers. nih.gov For example, targeted analysis has been employed to study the increase of EPA-derived dihydroxy fatty acids in human plasma after omega-3 supplementation and to investigate the link between dihydroxy fatty acids and oxidative stress. nih.govnih.gov The integration of both untargeted and targeted approaches provides a powerful workflow for a comprehensive understanding of dihydroxy fatty acid metabolism and function. nih.gov

Advanced Chromatographic Separation Techniques

The separation of 9R,10S-dihydroxy-stearic acid from its isomers and other lipids is a critical step in its analysis. Advanced chromatographic techniques are employed to achieve the necessary resolution for accurate characterization and quantification.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., ELSD)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of dihydroxy fatty acids. aocs.org Due to the lack of a strong UV-absorbing chromophore in their native structure, universal detectors like the Evaporative Light-Scattering Detector (ELSD) are often employed. researchgate.netnih.gov ELSD is a mass-sensitive detector that is suitable for analyzing semi-volatile and non-volatile compounds, making it a good choice for lipids. nih.govchromatographyonline.com

HPLC-ELSD methods have been developed to separate various positional isomers of dihydroxy fatty acids. researchgate.net By using normal-phase or reversed-phase columns with gradient elution, it is possible to resolve different fatty acid classes (e.g., monohydroxy, dihydroxy, trihydroxy) and even positional isomers within the same class. researchgate.net For instance, a method using a hexane/isopropanol gradient has been shown to separate isomers of dihydroxy fatty acids, with a detection limit of about 1 µg. researchgate.net The detector response is generally linear over a specific concentration range, allowing for quantification. researchgate.net While HPLC-ELSD is a valuable technique, derivatization of the fatty acid to a chromophoric or fluorophoric ester can significantly increase sensitivity when using UV or fluorescence detectors. aocs.org

Chiral Chromatography for Enantiomeric Resolution of Dihydroxy Fatty Acids

Chiral chromatography is an indispensable tool for separating the enantiomers of dihydroxy fatty acids, which is critical for understanding their biological origins and functions, as enzymatic processes typically produce specific stereoisomers while autoxidation results in racemic mixtures. nih.govchiralpedia.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is most often part of the chiral stationary phase (CSP). chiralpedia.comwiley.com

For dihydroxy fatty acids, including the threo and erythro isomers of 9,10-DHSA, direct enantiomeric resolution is achieved using HPLC with polysaccharide-based CSPs. aocs.orgresearchgate.netaocs.org Columns such as Chiralpak AD (amylose derivative) or Chiralcel (cellulose derivative) are frequently employed. aocs.orgnih.gov For instance, a Chiralpak AD-RH column can achieve baseline resolution of hydro(pero)xy fatty acid derivatives in under 20 minutes. nih.gov More recent advancements utilize sub-2 µm particle polysaccharide columns, like Chiralpak IA-U, in ultra-high-performance liquid chromatography (UHPLC) systems to resolve R/S enantiomers of hydroxy fatty acids with carbon chain lengths from C8 to C18. researchgate.net

Kinetic resolution studies also utilize chiral-phase HPLC to determine the enantiomeric excess of substrates like cis-9,10-epoxystearic acid during enzymatic hydration, which produces threo-9,10-dihydroxystearic acid. nih.gov In some cases, derivatization is used to enhance separation. The fatty acid's carboxyl group can be reacted with a chiral agent like (+)-phenylethylamine to form diastereomeric amides, which can then be resolved. aocs.org

Table 1: Examples of Chiral Stationary Phases for Dihydroxy Fatty Acid Resolution

| Chiral Stationary Phase (CSP) | Analyte Type | Methodological Approach | Reference |

| Chiralpak AD / AD-RH | Hydroxy and hydroperoxy fatty acids | Direct resolution via HPLC | nih.gov |

| Chiralpak IA-U | 3-hydroxy fatty acids (C8-C18) | Enantioselective gradient UHPLC-MS/MS | researchgate.net |

| Cellulose-based CSPs | Hydroxy-eicosanoids | Direct resolution via HPLC | aocs.org |

| L-Chirasil-Val | Amino acids, hydroxy acids | Gas Chromatography | wiley.com |

Silver Ion Chromatography for Unsaturation and Isomeric Discrimination

Silver ion high-performance liquid chromatography (Ag+-HPLC) is a powerful technique for discriminating fatty acid isomers based on the number, position, and geometry of their double bonds. oup.comgerli.com The separation mechanism involves the formation of reversible π-complexes between silver ions (Ag+) incorporated into the stationary phase and the π-electrons of the carbon-carbon double bonds in the fatty acids. researchgate.netaocs.org The stability of these complexes, and thus the retention time, is influenced by the degree of unsaturation and the configuration of the double bonds.

This technique excels at separating geometric isomers, with trans isomers eluting before their corresponding cis counterparts due to weaker complex formation. aocs.orgrsc.org It can also resolve positional isomers of unsaturated fatty acids. nih.gov While 9R,10S-dihydroxy-stearic acid itself is a saturated molecule, Ag+-HPLC is invaluable for separating it from its unsaturated precursors, such as oleic acid, or for analyzing complex mixtures containing various fatty acid isomers. aocs.orgresearchgate.net The technique can be performed on thin layers of silica (B1680970) gel impregnated with silver nitrate (B79036) (Ag+-TLC) or using HPLC columns where silver ions are loaded onto silica-based ion-exchange media. gerli.comaocs.orgaocs.org The resolution of positional isomers can often be improved by performing the chromatography at sub-ambient temperatures (e.g., -20°C), which increases the stability of the silver-double bond complexes. aocs.org

Two-Dimensional Liquid Chromatography (2D-LC) Approaches

Two-dimensional liquid chromatography (2D-LC) significantly enhances peak capacity and resolving power by combining two independent separation mechanisms in a single analysis. mdpi.com For the complex analysis of dihydroxy fatty acids, an achiral-chiral 2D-LC setup coupled with tandem mass spectrometry (MS/MS) is particularly effective. nih.govnih.gov

A common 2D-LC approach for lipidomics involves using a reversed-phase (RP) column in the first dimension (1D) and a chiral column in the second dimension (2D). chemrxiv.orgchemrxiv.org In the first dimension, compounds are separated based on their hydrophobicity. nih.govmdpi.com Specific peaks or "heart-cuts" corresponding to dihydroxy fatty acids are then transferred from the 1D column to the 2D chiral column. nih.govchemrxiv.org This multiple heart-cutting (MHC) approach allows for the rapid chiral separation of the targeted analytes. nih.gov This method has been used to separate 45 enantiomeric pairs of (di-)hydroxy-fatty acids with high sensitivity, achieving lower limits of quantification below 1 picogram on the column. nih.govnih.gov This powerful combination allows for the simultaneous quantification of the total amount of a dihydroxy fatty acid and the determination of its enantiomeric ratio, which is crucial for distinguishing between enzymatic and autoxidative formation pathways. nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of 9,10-dihydroxystearic acid, providing unambiguous confirmation of the carbon skeleton, the position of the hydroxyl groups, and the relative stereochemistry (threo vs. erythro). researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed structural information. researchgate.netdss.go.th For 9,10-DHSA, the ¹H NMR spectrum shows characteristic signals for the terminal methyl protons, the long chain of methylene (B1212753) protons, the α-methylene protons adjacent to the carboxyl group, and the key methine protons (–CH–OH) at the C-9 and C-10 positions. dss.go.th

A crucial application of NMR is differentiating between the threo (like 9R,10S-DHSA) and erythro diastereomers. A small but significant difference in the chemical shift of the methine protons (H-9 and H-10) is observed between the two isomers. cdnsciencepub.comcdnsciencepub.com This difference becomes much larger when the diol is converted to its O-isopropylidene derivative, facilitating a more straightforward stereochemical assignment. cdnsciencepub.com

¹³C NMR spectroscopy confirms the 18-carbon chain and the location of the functional groups. Diagnostic signals appear for the carboxyl carbon, the two hydroxyl-bearing carbons (C-9 and C-10), the aliphatic chain carbons, and the terminal methyl carbon. researchgate.net

Table 2: Representative NMR Chemical Shifts (δ) for 9,10-Dihydroxystearic Acid

| Nucleus | Assignment | Chemical Shift (ppm) | Solvent | Reference |

| ¹H | –CH–O– (H-9, H-10) | 3.37 | CD₃OD | dss.go.th |

| ¹H | –CH₂– (at C2) | 2.28 | CD₃OD | dss.go.th |

| ¹³C | C=O (Carboxyl) | ~174.5 | DMSO-d₆ | |

| ¹³C | C-9, C-10 (–CH–OH) | ~73.1 | DMSO-d₆ | |

| ¹³C | CH₃ (Terminal) | ~14.0 | DMSO-d₆ | |

| ¹³C | Aliphatic Chain | 22.1 - 33.7 | DMSO-d₆ |

Infrared (IR) Spectrophotometry for Functional Group Analysis

Infrared (IR) spectrophotometry is a rapid and effective technique for identifying the functional groups present in a molecule. nih.govplantsjournal.com For 9,10-dihydroxystearic acid, the IR spectrum provides clear evidence for its key structural features: the carboxylic acid group and the two secondary hydroxyl groups. researchgate.netdss.go.th

The presence of the hydroxyl (–OH) groups is confirmed by a characteristic broad absorption band in the high-frequency region of the spectrum, typically around 3300-3500 cm⁻¹, which arises from O-H stretching vibrations. dss.go.thmdpi.com The broadness of this peak is indicative of hydrogen bonding. mdpi.com The IR spectrum of erythro-9,10-dihydroxystearic acid shows a broad O-H valence band from 2500-3500 cm⁻¹. oc-praktikum.de The carboxylic acid functional group gives rise to two distinct and strong absorption bands: a C=O (carbonyl) stretching vibration, which appears around 1700-1716 cm⁻¹, and the C–O stretching vibration, observed near 1100 cm⁻¹. mdpi.comoc-praktikum.de Additionally, the C-H stretching vibrations of the long aliphatic chain are visible as sharp peaks in the 2850-2960 cm⁻¹ region. semanticscholar.org The presence of these characteristic absorption bands collectively confirms the identity of the compound as a dihydroxy carboxylic acid. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for 9,10-Dihydroxystearic Acid

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

| 3500 - 2500 | O–H stretch (broad) | Hydroxyl (–OH) & Carboxyl (–COOH) | oc-praktikum.de |

| 3345, 3250 | O–H stretch | Hydroxyl (–OH) | dss.go.th |

| 2980 - 2850 | C–H stretch | Aliphatic (–CH₂, –CH₃) | semanticscholar.org |

| 1716 | C=O stretch | Carboxylic Acid (–COOH) | oc-praktikum.de |

| ~1431 | C–O–H in-plane bend | Carboxylic Acid (–COOH) | mdpi.com |

| ~1100 | C–O stretch | Hydroxyl (–OH) & Carboxyl (–COOH) | mdpi.com |

Applications of Dihydroxy Fatty Acids and Their Derivatives in Research

Research Probes and Tools for Mechanistic Studies

While not a classical labeled probe, 9,10-dihydroxy-stearic acid and its related compounds are utilized as chemical tools to investigate and understand complex biological mechanisms. Researchers use these molecules to probe enzymatic pathways and cellular responses. For instance, cis-9,10-epoxystearic acid, the precursor to 9,10-dihydroxystearic acid, has been used as a tool to probe the stereochemical action of epoxide hydrolase enzymes researchgate.net.

The compound itself has been shown to activate peroxisome proliferator-activated receptor α (PPARα) in CV-1 cells at concentrations between 50 to 100 µM, demonstrating its utility in studying lipid-sensing nuclear receptors caymanchem.com. Furthermore, the synthesis of structurally modified analogues of related compounds, such as 9-PAHSA, allows for the systematic exploration of structure-activity relationships. By altering carbon chain lengths, researchers can identify the specific molecular features responsible for their anti-inflammatory activity, thereby using these analogues as tools to dissect signaling pathways nih.gov.

Role as Biomarkers in Biological Processes (Discovery Research Focus)

In the field of discovery research, 9,10-dihydroxy-stearic acid and its downstream metabolites, particularly Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), are investigated as potential biomarkers for various physiological and dietary states. A biomarker is a measurable indicator of a biological state or condition. For example, 9,10-dihydroxy-stearic acid has been identified in peanuts, suggesting it could serve as a potential biomarker for the consumption of this food foodb.cahmdb.ca.

More extensive research has focused on FAHFAs, such as 9-OAHSA (oleic acid-9-hydroxystearic acid), which incorporate a hydroxy-stearic acid backbone. Studies have revealed significant associations between serum FAHFA levels and diet, metabolic health, and age, highlighting their potential in discovery research. researchgate.netnih.govfrontiersin.org. For instance, omnivores exhibit substantially higher circulating levels of FAHFAs compared to vegetarians and vegans researchgate.netnih.gov. Furthermore, FAHFA levels are inversely correlated with obesity, being lower in individuals with severe obesity and increasing after weight-loss surgery researchgate.netnih.gov. These findings underscore their potential as biomarkers for metabolic status and dietary intake.

Table 1: FAHFAs as Biomarkers in Human Cohorts Data sourced from multiple studies investigating the association of FAHFA levels with physiological and dietary factors. researchgate.netnih.govfrontiersin.org

| Condition/Group | Associated FAHFA | Observed Change in Serum Levels | Significance |

|---|---|---|---|

| Diet | Total FAHFAs | Higher in omnivores vs. vegetarians/vegans. | Indicates a strong link between dietary fat intake, particularly saturated fats, and FAHFA synthesis. |

| Obesity | Total FAHFAs | Lower in severely obese individuals vs. non-obese controls. | Suggests a potential dysregulation of FAHFA metabolism in obesity. |

| Weight Loss | 9-OAHSA | Increased after bariatric surgery-induced weight loss. | Points to a restoration of normal lipid metabolism post-weight loss. |

| Age | 9-PAHPA, 9-PAHSA | Higher in adults compared to adolescents. | Suggests age-related differences in lipid metabolism and signaling. |

Investigation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) as Endogenous Lipid Mediators

A significant area of research is the investigation of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a class of endogenous lipids where 9-hydroxy-stearic acid (9-HSA) is a key component of some of the most studied members balsinde.org. These lipids, including palmitic acid-hydroxy-stearic acids (PAHSAs) and oleic acid-hydroxy-stearic acids (OAHSAs), were identified as a novel class of lipid mediators with potential anti-diabetic and anti-inflammatory properties frontiersin.orgcas.cz. They are synthesized in various tissues, with adipose tissue being a major site cas.cz. Research into FAHFAs aims to understand their role as signaling molecules that regulate metabolic homeostasis and immune responses.

The biological functions of FAHFAs containing a hydroxy-stearic acid backbone have been extensively explored in various experimental models. These studies have provided critical evidence for their physiological roles.

In animal models, particularly mice, the administration of specific FAHFAs has demonstrated significant metabolic benefits. For example, oral administration of 9-PAHSA and 9-OAHSA has been shown to improve glucose tolerance and enhance insulin (B600854) sensitivity in diet-induced insulin-resistant mice cas.czencyclopedia.pub. In some studies, long-term intake of these FAHFAs increased basal metabolism and insulin sensitivity in healthy mice cas.cz. Chronic administration of 9-PAHSA was also found to improve hepatic insulin sensitivity by reducing glucose production in the liver mdpi.com. Furthermore, in a mouse model of colitis, 9-PAHSA treatment remediated inflammation, highlighting its potent anti-inflammatory effects in vivo nih.gov.